4-sulfanylpentan-1-ol
Description
Structural Characteristics and Chemical Classification of 4-Sulfanylpentan-1-ol
This compound, also known as 4-mercaptopentan-1-ol, is an organic compound characterized by a five-carbon pentane (B18724) backbone. Its structure is distinguished by the presence of two key functional groups: a hydroxyl group (-OH) attached to the first carbon atom (C1) and a sulfanyl (B85325) (or thiol) group (-SH) at the fourth carbon position (C4).
This dual functionality classifies it as an alkanethiol-alcohol. The hydroxyl group imparts properties typical of an alcohol, such as polarity and the ability to form hydrogen bonds, while the thiol group introduces characteristics of thiols, including their distinct reactivity and odor potential. The molecular formula for this compound is C₅H₁₂OS.
Table 1: Chemical Properties of this compound (Note: Experimental data for this specific isomer is limited; some values are based on related structures or computational models.)
| Property | Value |
| Molecular Formula | C₅H₁₂OS |
| Molecular Weight | 120.21 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Primary Alcohol (-OH), Thiol (-SH) |
| Chirality | The C4 carbon is a chiral center, meaning this compound can exist as two enantiomers: (R)-4-sulfanylpentan-1-ol and (S)-4-sulfanylpentan-1-ol. |
The structural diversity of sulfanylpentanols is significant due to the various possible positions of the hydroxyl and thiol groups on the pentane chain, as well as branching of the carbon skeleton. These isomers can exhibit distinct physical and chemical properties. For instance, moving the functional groups changes the molecule's polarity, boiling point, and steric hindrance, which in turn affects its reactivity and sensory characteristics.
Beyond simple positional isomers, the introduction of methyl groups leads to related compounds like 4-sulfanyl-4-methylpentan-2-ol and 3-sulfanyl-4-methylpentan-1-ol, which have been noted in various research contexts. nist.govnih.govthegoodscentscompany.com The presence of chiral centers in many of these isomers, as in this compound itself, adds another layer of complexity, with enantiomers potentially having different biological or sensory activities.
Table 2: Examples of Isomers and Related Thiol-Alcohols
| Compound Name | Molecular Formula | Structural Notes |
| 3-Sulfanyl-4-methylpentan-1-ol | C₆H₁₄OS | An isomer with a branched carbon chain. nih.govchemeo.com |
| 4-Sulfanyl-4-methylpentan-2-ol | C₆H₁₄OS | A secondary alcohol with a tertiary thiol group. nist.govthegoodscentscompany.comnih.gov |
| 4-Sulfanylbutan-1-ol | C₄H₁₀OS | A related, shorter-chain thiol-alcohol. nih.gov |
| 3-Sulfanylhexan-1-ol | C₆H₁₄OS | A key aroma compound in wine, often studied for comparison. researchgate.netresearchgate.net |
| 4-Methyl-4-sulfanylpentan-2-one (4MSP) | C₆H₁₂OS | A structurally related ketone, not an alcohol, extensively studied in food and beverage science. targetmol.comresearchgate.netnih.govnih.govwikipedia.orgchembk.com |
Historical Context of Alkanethiol-Alcohol Research
Research into alkanethiols gained significant momentum in the latter half of the 20th century. Early work by Zisman in 1946 laid some of the groundwork for understanding self-assembly on surfaces using long-chain molecules. techconnect.org However, the field experienced a major expansion following the seminal 1983 paper by Nuzzo and Allara, which detailed the self-assembly of alkanethiols on gold surfaces. techconnect.org This discovery opened the door to widespread use of thiols in surface chemistry, materials science, and nanotechnology for creating well-defined self-assembled monolayers (SAMs). techconnect.orgport.ac.uk
While much of the historical focus was on simple alkanethiols, research into bifunctional thiols, including thiol-alcohols, emerged from interests in both materials science and natural products chemistry. The hydroxyl group offered a secondary point for functionalization or interaction, while the thiol provided the primary anchoring point to surfaces like gold. Concurrently, the discovery of polyfunctional thiols as potent aroma compounds in foods and beverages in the late 20th and early 21st centuries drove a separate line of inquiry, focusing on their analysis and formation in natural systems. researchgate.netmdpi.com
Rationale for Dedicated Academic Inquiry into this compound
The rationale for studying this compound specifically is based on the systematic exploration of structure-activity relationships within this class of compounds. By synthesizing and characterizing novel or less-studied thiols like this compound, researchers aim to:
Understand how the specific arrangement of functional groups influences aroma characteristics (e.g., odor quality and intensity).
Identify previously unknown contributors to the flavor profiles of products like wine, beer, and tropical fruits.
Investigate the biochemical pathways of their formation in natural systems, often from non-volatile cysteine or glutathione (B108866) precursors. researchgate.netmdpi.com
This research is crucial for the food and beverage industry for quality control, product development, and process optimization, such as in viticulture, brewing, and flavor creation. mdpi.comthegoodscentscompany.com
Overview of Key Research Domains and Methodological Approaches for this compound
The study of this compound and its relatives primarily falls within the domain of flavor and fragrance chemistry , with strong ties to food science , analytical chemistry , and organic synthesis .
The methodological approaches are tailored to the challenges of analyzing highly reactive, volatile compounds present at very low concentrations. Key techniques include:
Synthesis: The preparation of reference standards for this compound and its isomers is a prerequisite for their identification and quantification. Synthetic routes may involve the reaction of a suitable precursor with a sulfur-donating reagent. google.com
Extraction and Isolation: Due to their low concentrations, a selective extraction and concentration step is often necessary. Methods can include liquid-liquid extraction, solid-phase extraction (SPE), or selective binding to materials like mercurated agarose (B213101) to isolate thiols from a complex matrix. researchgate.netnih.gov
Analytical Separation and Detection: High-resolution gas chromatography (GC) is the standard method for separating volatile thiols. Detection is typically achieved using mass spectrometry (MS) for structural identification. For aroma-relevant studies, GC is often coupled with olfactometry (GC-O), where a human assessor detects and describes the odor of compounds as they elute from the GC column.
Quantification: Accurate quantification is often performed using stable isotope dilution assays (SIDA). researchgate.netnih.gov This involves synthesizing an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to serve as an internal standard, which corrects for losses during sample preparation and analysis. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced separation and sensitivity for complex samples. researchgate.nettargetmol.comnih.gov
Structure
3D Structure
Properties
CAS No. |
90325-01-2 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
4-sulfanylpentan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3 |
InChI Key |
FBUCXEYUKXUZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)S |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Preparation of 4 Sulfanylpentan 1 Ol
Established Laboratory Synthesis Methodologies for 4-Sulfanylpentan-1-ol
Nucleophilic Substitution Reactions in Thiol-Alcohol Formation
A cornerstone of thiol synthesis, including that of this compound, is the use of nucleophilic substitution reactions. chemistrysteps.comlibretexts.orgjove.com In this approach, a suitable sulfur-containing nucleophile displaces a leaving group on an appropriate pentanol (B124592) derivative. The high nucleophilicity of sulfur-based reagents makes this a common and effective strategy. chemistrysteps.comlibretexts.org
A typical route involves the reaction of an alkyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). chemistrysteps.comjove.com To synthesize this compound via this method, a precursor like 4-halo-pentan-1-ol would be required. The hydroxyl group would need to be protected during this step to prevent it from acting as a competing nucleophile. The choice of solvent is crucial, with aprotic solvents being preferred to avoid unwanted side reactions. msu.edu
Another widely used nucleophile is thiourea (B124793). libretexts.orgjove.com This method involves the reaction of an alkyl halide with thiourea to form an intermediate alkylisothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol. jove.com This two-step process can sometimes offer advantages over the direct use of hydrosulfide, such as avoiding the formation of dialkyl sulfide (B99878) byproducts. jove.com
The effectiveness of these substitution reactions relies on the principles of SN2 reactions, where a strong nucleophile attacks a carbon atom, leading to the displacement of a leaving group. msu.edu The reactivity of the leaving group is also a key factor, with tosylates often being employed to make the hydroxyl group of an alcohol a better leaving group for subsequent nucleophilic attack. msu.eduyoutube.com
| Method | Starting Material | Reagent | Key Intermediate | Product |
| Hydrosulfide Reaction | 4-halopentan-1-ol (with protected -OH) | Sodium Hydrosulfide (NaSH) | Thiolate anion | This compound |
| Thiourea Method | 4-halopentan-1-ol (with protected -OH) | Thiourea, then hydrolysis | Alkylisothiouronium salt | This compound |
Reductive Pathways for Sulfanyl (B85325) Group Introduction
Reductive methods offer an alternative for introducing the sulfanyl group. One such pathway involves the reduction of a disulfide. The disulfide bond (S-S) is relatively weak and can be cleaved by various reducing agents to yield two thiol groups. chemistrysteps.com For instance, if a disulfide precursor containing the desired pentanol structure could be synthesized, its reduction would lead to this compound.
Another reductive approach starts from a sulfonyl chloride. While sulfonyl chlorides are typically reduced to mercaptans, under certain conditions using strong reducing agents like lithium aluminum hydride, the chlorosulfonyl group can act as a leaving group in an SN2-type reaction. cdnsciencepub.com However, the more common outcome of sulfonyl chloride reduction is the formation of the corresponding thiol.
The choice of reducing agent is critical and depends on the other functional groups present in the molecule to ensure selectivity. msu.edu For example, reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce carbonyl compounds to alcohols, and similar principles can be applied to the reduction of sulfur-containing functional groups. msu.edu
Multi-step Synthetic Sequences for Complex Thiol-Alcohol Structures
The synthesis of more complex molecules containing both thiol and alcohol functionalities often necessitates multi-step sequences. These sequences allow for the careful and controlled introduction of different functional groups and the construction of the carbon skeleton with the desired stereochemistry.
A general strategy might involve starting with a simpler, commercially available molecule and sequentially adding the required functional groups. For instance, one could start with a pentene derivative, introduce the hydroxyl group via hydration (e.g., hydroboration-oxidation for anti-Markovnikov addition), and then introduce the thiol group at the desired position through a series of reactions. msu.edu
Multi-step syntheses are particularly important for creating specific isomers or for molecules where direct functionalization is challenging. The use of protecting groups is often essential in these sequences to prevent unwanted reactions at other functional sites. The development of flow chemistry has also provided new avenues for conducting multi-step syntheses in a continuous and automated fashion, which can improve efficiency and reduce manual handling. syrris.jprsc.org
Advanced Synthetic Approaches to this compound
Stereoselective Synthesis of Chiral this compound Stereoisomers
Since this compound contains a chiral center at the carbon atom bearing the sulfanyl group, it can exist as two enantiomers. The stereoselective synthesis of a specific stereoisomer is a significant challenge and a key area of modern organic synthesis.
One approach to achieving stereoselectivity is to use a chiral starting material. For example, starting from a chiral pentanol derivative would allow for the introduction of the sulfanyl group with a defined stereochemistry. Another powerful strategy involves the use of chiral catalysts or reagents that can induce asymmetry in the reaction. For instance, asymmetric reduction of a ketone precursor could establish the desired stereocenter at the C4 position, which could then be converted to the sulfanyl group.
Application of Catalytic Systems for this compound Production
Catalytic systems offer significant advantages in chemical synthesis, including increased efficiency, selectivity, and milder reaction conditions. For the production of this compound, catalysts could be employed in several key steps.
Palladium-based catalysts, for example, are versatile and have been used in a wide range of organic transformations, including the cyclization of pentynols to form pentanones. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of metal catalysts to manipulate related structures. A palladium-based catalytic system has also been developed for the reductive carbonylation of nitrobenzene, showcasing the ability of these catalysts to promote complex transformations in one pot. mdpi.com
The development of catalytic systems for the direct introduction of the sulfanyl group is an active area of research. For instance, transition metal catalysts can activate C-H bonds, potentially allowing for the direct sulfanylation of a pentanol backbone, although this remains a challenging transformation. Molybdate ions have been shown to catalyze the conversion of allylic hydroperoxides into ketones, demonstrating the catalytic potential of less common metals in organic synthesis. mdpi.com
The table below summarizes some catalytic approaches that could be adapted for the synthesis of this compound or its precursors.
| Catalytic Approach | Catalyst Type | Potential Application in Synthesis | Example Reaction |
| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Stereoselective reduction of a ketone precursor to a chiral alcohol. | Asymmetric hydrogenation of a ketosulfoxide. |
| C-S Bond Formation | Transition Metal Complexes (e.g., Pd, Cu) | Direct catalytic introduction of the sulfanyl group. | Cross-coupling of a halo-pentanol with a sulfur nucleophile. |
| Multi-step Flow Synthesis | Immobilized Catalysts | Efficient and automated production through a series of catalyzed reactions. | Continuous flow synthesis of natural products. syrris.jp |
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of thiols to minimize environmental impact and enhance safety. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.
One green approach is the use of "thiol-free" synthesized N-thiophthalimides as direct thiolating surrogates. rsc.org This method avoids the direct use of volatile and odorous thiols, which are toxic. rsc.org Another sustainable practice is the air oxidation of thiols to form disulfides, which can be a reversible process, using sonication to accelerate the reaction. rsc.org
Biocatalysis offers a promising green alternative for the synthesis of complex molecules. springernature.com Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents. springernature.comgoogle.com For example, the production of 1,4-pentanediol (B150768) from levulinic acid, a biomass-derived platform chemical, has been demonstrated using Saccharomyces cerevisiae yeast as a biocatalyst. nih.gov This highlights the potential for developing biocatalytic routes to this compound from renewable resources. The use of bulk Ni–Sn alloy catalysts for the one-pot conversion of C5-furan compounds into 1,4-pentanediol in an ethanol/H2O solvent mixture is another example of a green catalytic approach. rsc.org
Synthesis of Derivatized Precursors and Analogs of this compound (e.g., S-conjugates)
The synthesis of derivatized precursors and analogs of this compound, particularly S-conjugates like cysteine and glutathione (B108866) adducts, is crucial for studying its biochemical pathways and release mechanisms in biological systems. These non-volatile precursors can be enzymatically cleaved to release the free, odorous thiol.
The synthesis of these conjugates often involves the reaction of a suitable precursor molecule with cysteine or glutathione. For example, the synthesis of S-3-(1-hydroxylpentyl)cysteine (Cys-21) and S-3-(1-hydroxylpentyl)glutathione (G-21), precursors to 3-sulfanylpentan-1-ol, has been reported. researchgate.net These syntheses provide a template for the preparation of the corresponding this compound conjugates. The general strategy involves the Michael addition of the thiol group of cysteine or glutathione to an α,β-unsaturated aldehyde or ketone precursor.
The synthesis of other analogs, such as those with modified carbon skeletons or different functional groups, can be achieved through multi-step synthetic sequences. For instance, the synthesis of 1,5-diaryl-1-penten-3-one structures has been accomplished via a condensation reaction between a 4-aryl-2-butanone and an aryl aldehyde. nih.gov Similar strategies can be employed to create a library of this compound analogs for structure-activity relationship studies.
The table below summarizes some of the key derivatized precursors and the methods for their synthesis.
| Derivative/Analog | Synthetic Precursor(s) | Key Reaction Type | Reference |
| S-3-(1-hydroxylpentyl)cysteine (Cys-21) | Not specified | Not specified | researchgate.net |
| S-3-(1-hydroxylpentyl)glutathione (G-21) | Not specified | Not specified | researchgate.net |
| 4-S-Glutathionyl-4-methylpentan-2-one | Not specified | Not specified | researchgate.net |
| (S)-4-Amino-5-mercaptopentanoic acid | Protected D-cysteine derivate and Meldrum's acid or Boc-Glu(OBzl)-OH | Reductive elimination and thermal decarboxylative ring closure or Mitsunobu reaction | sioc-journal.cn |
| Cysteine-conjugate of 4MMP (cys-4MMP) | Mesityl oxide and L-cysteine | Michael addition | mdpi.com |
Purification and Isolation Techniques for Synthesized this compound
The purification and isolation of this compound and other volatile thiols present a significant challenge due to their reactivity, low concentrations in complex matrices, and volatility. nih.gov A combination of techniques is often required to achieve high purity.
Chromatographic Methods: Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like thiols. tandfonline.comwur.nl For complex mixtures, multidimensional gas chromatography (MDGC or GCxGC) offers enhanced resolution and is particularly useful for analyzing organosulfur compounds in intricate matrices like coffee. nih.govacs.org High-performance liquid chromatography (HPLC) is also employed, sometimes with specialized detectors that are selective for sulfur-containing compounds. acs.org
Extraction and Derivatization: Due to the low abundance and instability of volatile thiols, sample preparation often involves extraction, derivatization, and enrichment steps. nih.gov A common strategy for the selective isolation of thiols is the use of organomercury compounds, such as p-hydroxymercuribenzoate, which reversibly bind to thiols. The resulting complex can be captured on an anion exchange column, and the thiols are subsequently released by treatment with a competing thiol like cysteine. dss.go.thepa.gov This method has been successfully used to isolate volatile thiols from wine. dss.go.thepa.gov
Another approach involves derivatization to improve the stability and chromatographic behavior of the thiols. Reagents like pentafluorobenzyl bromide (PFBBr) have been used for the derivatisation of volatile thiols. researchgate.net
Distillation: For the purification of the synthesized compound on a larger scale, distillation techniques are often employed. sciencemadness.org Vacuum distillation is particularly useful for high-boiling and thermally sensitive compounds, as it allows for distillation at lower temperatures, minimizing decomposition. sciencemadness.org
The table below outlines various purification and isolation techniques applicable to this compound.
| Technique | Principle | Application | Reference(s) |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile organosulfur compounds. | tandfonline.comwur.nl |
| Multidimensional GC (GCxGC) | Enhanced separation using two columns with different selectivities. | Profiling of organosulfur compounds in complex matrices. | nih.govacs.org |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Analysis of less volatile or derivatized thiols. | acs.org |
| Selective Extraction with Organomercury Compounds | Reversible binding of thiols to an organomercury reagent for selective isolation. | Isolation of volatile thiols from complex mixtures like wine. | dss.go.thepa.gov |
| Derivatization | Chemical modification to improve stability and detectability. | Enhancing the analysis of volatile thiols. | researchgate.net |
| Vacuum Distillation | Distillation at reduced pressure to lower the boiling point. | Purification of high-boiling and thermally sensitive compounds. | sciencemadness.org |
Chemical Reactivity and Reaction Mechanisms of 4 Sulfanylpentan 1 Ol
Reactions of the Thiol Functionality in 4-Sulfanylpentan-1-ol
The sulfhydryl (or thiol) group is known for its strong nucleophilicity and susceptibility to oxidation. Thiols are generally more acidic than their alcohol counterparts, meaning the corresponding thiolate (RS⁻) can be formed under milder basic conditions than an alkoxide (RO⁻). masterorganicchemistry.com This enhanced acidity and the polarizability of the sulfur atom make the thiol group a potent nucleophile. masterorganicchemistry.comchemistrysteps.com
The thiol group in this compound is readily oxidized. The nature of the final product depends on the strength of the oxidizing agent used. wikipedia.org
Disulfide Formation : Mild oxidants, such as iodine (I₂) or atmospheric oxygen, facilitate the coupling of two thiol molecules to form a disulfide. masterorganicchemistry.comwikipedia.org In the case of this compound, this reaction would yield 5,5'-disulfanediylbis(pentan-2-ol). This type of oxidation is a crucial reaction in biochemistry, for instance, in the formation of disulfide bridges from cysteine residues in proteins. masterorganicchemistry.combritannica.com The oxidation of the structurally similar 3-sulfanylhexan-1-ol to its corresponding disulfide has been observed in wine chemistry. researchgate.net
Formation of Sulfonic Acids : Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or peroxy acids, can oxidize the thiol group more extensively. wikipedia.org This vigorous oxidation proceeds through intermediate stages of sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) to ultimately yield the highly stable sulfonic acid (R-SO₃H).
| Oxidizing Agent | Product | General Reaction Scheme |
|---|---|---|
| Mild (e.g., I₂, O₂) | Disulfide | 2 R-SH + [O] → R-S-S-R + H₂O |
| Strong (e.g., H₂O₂, KMnO₄) | Sulfonic Acid | R-SH + 3[O] → R-SO₃H |
The thiol group, particularly after deprotonation to the thiolate anion, is an excellent nucleophile and readily participates in substitution and addition reactions. chemistrysteps.com
Thioether Formation (S-Alkylation) : The thiolate of this compound, generated by treatment with a base, can react with alkyl halides in an Sₙ2 reaction to form thioethers (also known as sulfides). masterorganicchemistry.comacsgcipr.org This reaction is analogous to the Williamson ether synthesis. Due to the high nucleophilicity and lower basicity of the thiolate compared to an alkoxide, this reaction is highly efficient and less prone to competing elimination reactions. masterorganicchemistry.comchemistrysteps.com
Nucleophilic Conjugate Addition : Thiols can undergo nucleophilic conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, or other activated alkenes and alkynes. bham.ac.ukresearchgate.net This reaction, which can often be catalyzed by a base, results in the formation of a new carbon-sulfur bond.
| Reaction Type | Electrophile | Product Type |
|---|---|---|
| Sₙ2 Substitution | Alkyl Halide (R'-X) | Thioether (R-S-R') |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether Carbonyl Compound |
The presence of the hydroxyl group on the same molecule allows for the possibility of intramolecular reactions. If the hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate), the thiolate can act as an internal nucleophile. This intramolecular Sₙ2 reaction would lead to the formation of a cyclic thioether. Given the structure of this compound, a 1,4-relationship between the thiol and the leaving group would result in the formation of a five-membered tetrahydrothiophene ring, specifically 2-methyltetrahydrothiophene.
Reactions of the Hydroxyl Functionality in this compound
The primary alcohol group of this compound undergoes reactions typical of alcohols, such as esterification, etherification, and oxidation. A key challenge in the chemistry of this molecule is achieving selectivity for reactions at the hydroxyl group without affecting the sensitive thiol group.
Fischer Esterification : The hydroxyl group can react with a carboxylic acid in the presence of an acid catalyst to form an ester. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org The reaction is initiated by the protonation of the carboxylic acid, which makes it more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com
Etherification : The formation of ethers from the alcohol can be achieved, for example, via the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. However, achieving selectivity in this compound is challenging under basic conditions. Since the thiol group is significantly more acidic than the alcohol group, a base will preferentially deprotonate the thiol, leading to S-alkylation rather than O-alkylation. masterorganicchemistry.com Therefore, selective etherification of the hydroxyl group typically requires prior protection of the thiol.
The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid in the presence of a thiol is a difficult transformation because thiols are much more easily oxidized than alcohols. chemistrysteps.comwikipedia.org Direct oxidation with common reagents would likely lead to oxidation at the sulfur atom.
To achieve selective oxidation of the hydroxyl group, a common strategy involves a protection-oxidation-deprotection sequence:
Protection of the Thiol : The thiol group is first protected by converting it into a less reactive derivative, such as a thioether or a disulfide, which is stable to the oxidizing conditions.
Oxidation of the Alcohol : The primary alcohol is then oxidized to the desired aldehyde or carboxylic acid using standard oxidizing agents.
Deprotection of the Thiol : Finally, the protecting group is removed from the sulfur to regenerate the free thiol.
Alternatively, specific catalytic systems are being developed to achieve chemoselective oxidation. For instance, certain metal-organic frameworks have been shown to selectively oxidize sulfides to sulfoxides using singlet oxygen, suggesting that carefully chosen conditions might allow for preferential reaction at one functional group over another. rsc.org However, finding a reagent that selectively oxidizes a primary alcohol while leaving a thiol untouched remains a significant synthetic challenge.
Intramolecular Reactions and Cyclizations Involving Both Functional Groups
The proximity of the hydroxyl and sulfanyl (B85325) groups in this compound allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The specific product formed depends on which functional group acts as the nucleophile and the reaction conditions employed.
Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). However, the thiol group is a stronger nucleophile than the hydroxyl group. msu.edumasterorganicchemistry.com Therefore, even under neutral or mildly acidic conditions, the thiol can act as a nucleophile. An intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the hydroxyl group (following protonation of the hydroxyl group) would be disfavored due to the formation of a highly strained four-membered ring.
A more plausible intramolecular reaction involves the thiol group acting as a nucleophile and the hydroxyl group, or a derivative, acting as a leaving group. For instance, conversion of the alcohol to a better leaving group, such as a tosylate, would facilitate intramolecular substitution by the thiolate anion to form a five-membered tetrahydrothiophene derivative.
Alternatively, under conditions that favor the formation of a carbocation at the 1-position (which are generally harsh and may lead to side reactions), the thiol could attack this carbocation. However, the most probable cyclization pathways involve either the sulfur or the oxygen atom acting as a nucleophile to attack the other end of the chain, leading to the formation of six-membered rings, which are thermodynamically favored.
Acid-Catalyzed Cyclization:
In the presence of a strong acid, the hydroxyl group can be protonated, making it a good leaving group. Subsequent intramolecular attack by the lone pair of electrons on the sulfur atom at the C1 position would lead to the formation of a cyclic thioether, specifically 2-methyltetrahydro-2H-thiopyran . This reaction proceeds via an SN2-type mechanism.
Base-Catalyzed Cyclization:
In the presence of a base, the thiol group, being more acidic than the alcohol, will be deprotonated to form a thiolate anion. masterorganicchemistry.comchemistrysteps.com This potent nucleophile can then attack the C1 position. If the hydroxyl group is converted into a good leaving group (e.g., a tosylate), the thiolate can readily displace it to form 2-methyltetrahydro-2H-thiopyran .
Conversely, under strongly basic conditions, the alcohol could be deprotonated to an alkoxide. While less nucleophilic than the thiolate, it could potentially react under specific conditions, for example, if the thiol group were appropriately protected and the C4 carbon were made electrophilic.
Another significant intramolecular reaction is oxidative cyclization . In the presence of a mild oxidizing agent, two molecules of this compound can react to form a disulfide-bridged dimer. However, if a suitable intramolecular cyclization can occur, a cyclic disulfide may be formed, although this is less common for a molecule of this chain length. A more likely outcome of oxidation is the formation of a cyclic sulfenate ester, though these are often unstable intermediates.
The plausible intramolecular cyclization products of this compound are summarized in the table below.
| Starting Material | Reagents/Conditions | Major Product | Ring Size | Heteroatom in Ring |
| This compound | H⁺ (acid catalyst) | 2-Methyltetrahydro-2H-thiopyran | 6 | Sulfur |
| This compound | 1. TsCl, pyridine 2. NaH | 2-Methyltetrahydro-2H-thiopyran | 6 | Sulfur |
| This compound | Oxidizing agent (e.g., I₂) | Dimer with disulfide bridge | - | - |
Mechanistic Investigations and Kinetic Studies of this compound Transformations
While specific mechanistic and kinetic studies on this compound are not extensively documented in the literature, the principles governing the reactions of bifunctional mercaptoalcohols can be applied to understand its transformations.
The elucidation of reaction intermediates and the characterization of transition states are fundamental to understanding the reaction mechanisms of this compound.
For Acid-Catalyzed Cyclization to 2-Methyltetrahydro-2H-thiopyran:
The reaction is expected to proceed through a series of intermediates. The initial step is the protonation of the hydroxyl group by the acid catalyst to form an oxonium ion. This is a rapid and reversible step. The oxonium ion is a key intermediate, as it contains a good leaving group (water).
The subsequent step is the rate-determining step, which involves the intramolecular nucleophilic attack of the sulfur atom on the C1 carbon, with the concurrent departure of the water molecule. This proceeds through a transition state where the S-C bond is partially formed and the C-O bond is partially broken. The geometry of this transition state would resemble that of an SN2 reaction, with the sulfur atom, the C1 carbon, and the departing water molecule being approximately collinear.
Computational chemistry could be employed to model this transition state and determine its energy, which corresponds to the activation energy of the reaction.
For Base-Promoted Cyclization:
In a base-promoted cyclization (where the alcohol is first converted to a better leaving group), the key intermediate is the thiolate anion , formed by the deprotonation of the thiol group. This is a highly nucleophilic species. The reaction then proceeds via a direct SN2 displacement of the leaving group by the thiolate. The transition state would involve the approach of the thiolate nucleophile to the C1 carbon from the backside relative to the leaving group.
The table below outlines the key intermediates and expected transition state characteristics for the primary intramolecular cyclization pathways.
| Reaction Pathway | Key Intermediate(s) | Transition State Characteristics |
| Acid-Catalyzed Cyclization | Oxonium ion | SN2-like, with partial S-C bond formation and C-O bond cleavage. |
| Base-Promoted Cyclization | Thiolate anion | SN2-like, with backside attack of the thiolate on the carbon bearing the leaving group. |
The reaction pathways and rates of transformations involving this compound are significantly influenced by the solvent, pH, and the presence of catalysts.
Influence of Solvent:
The choice of solvent can have a profound effect on the rates and outcomes of reactions involving this compound. wikipedia.orgresearchgate.net
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophile and the leaving group. libretexts.org In acid-catalyzed cyclization, polar protic solvents can stabilize the oxonium ion intermediate and the departing water molecule, thus facilitating the reaction. However, they can also solvate the sulfur nucleophile, potentially reducing its nucleophilicity.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions. libretexts.org In base-promoted cyclization, a polar aprotic solvent would leave the thiolate anion relatively unsolvated and therefore highly nucleophilic, leading to a significant rate enhancement for the SN2 cyclization.
Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged intermediates or transition states are generally disfavored in nonpolar solvents. researchgate.net Therefore, both acid- and base-catalyzed cyclizations would be expected to proceed slowly in such media.
Influence of pH:
The pH of the reaction medium is a critical factor in determining the dominant reaction pathway. nih.gov
Acidic pH (low pH): At low pH, the hydroxyl group is more likely to be protonated, favoring the acid-catalyzed cyclization to form 2-methyltetrahydro-2H-thiopyran. The thiol group will be fully protonated and less nucleophilic than at higher pH.
Neutral pH: At neutral pH, both functional groups are predominantly in their protonated forms. Intramolecular reactions are likely to be slow without a catalyst.
Basic pH (high pH): At high pH, the thiol group will be deprotonated to the more nucleophilic thiolate. nih.gov This strongly favors the base-promoted cyclization pathway, assuming the hydroxyl group has been converted to a good leaving group. The alcohol will also be deprotonated at very high pH, but the thiolate is formed preferentially due to the lower pKa of the thiol. masterorganicchemistry.comchemistrysteps.com
Influence of Catalyst:
Catalysts can be used to accelerate the desired transformations and influence selectivity.
Acid Catalysts: Protic acids (e.g., H₂SO₄, HCl) and Lewis acids can be used to promote the cyclization of this compound to the corresponding cyclic thioether. nih.govmdpi.com
Base Catalysts: Strong, non-nucleophilic bases (e.g., NaH) are used to deprotonate the thiol to form the thiolate for base-promoted cyclizations.
Oxidation Catalysts: Various catalysts can be employed for the oxidation of the thiol group. For example, iodine can catalyze the oxidation of thiols to disulfides. organic-chemistry.org Metal-based catalysts can also be used for this purpose. google.com
The following table summarizes the expected effects of solvent, pH, and catalyst on the intramolecular cyclization of this compound.
| Factor | Condition | Expected Effect on Intramolecular Cyclization |
| Solvent | Polar Protic | Favors acid-catalyzed pathway by stabilizing intermediates and leaving groups. |
| Polar Aprotic | Significantly accelerates base-promoted SN2 cyclization by enhancing nucleophilicity of the thiolate. | |
| Nonpolar | Generally disfavors cyclization reactions involving charged species. | |
| pH | Acidic | Promotes acid-catalyzed cyclization via protonation of the hydroxyl group. |
| Neutral | Slow reaction rates without a catalyst. | |
| Basic | Favors formation of the highly nucleophilic thiolate for base-promoted cyclization. | |
| Catalyst | Acid (H⁺) | Accelerates formation of the cyclic thioether. |
| Base | Generates the thiolate for subsequent intramolecular SN2 reaction. |
Computational and Theoretical Chemistry of 4 Sulfanylpentan 1 Ol
Electronic Structure and Bonding Analysis of 4-Sulfanylpentan-1-ol
The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For this compound, understanding the distribution of electrons and the nature of its chemical bonds is fundamental.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to determine the properties of a molecule. For a molecule like this compound, DFT methods, such as B3LYP, are often employed to provide a balance between accuracy and computational cost. nih.gov
A representative table of computed properties for a similar compound, 4-sulfanyl-4-methylpentan-1-ol, is provided below. These values are obtained through computational models and provide an estimation of the molecule's characteristics. chemeo.com
| Property | Value | Unit |
| McGowan's characteristic volume (McVol) | 114.5 | ml/mol |
| Octanol/Water partition coefficient (logPoct/wat) | 1.636 | |
| Log10 of Water solubility (log10WS) | -1.7 | mol/l |
| Critical Pressure (Pc) | 3500 | kPa |
| Critical Temperature (Tc) | 659.2 | K |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 56.1 | kJ/mol |
This data is for 4-sulfanyl-4-methylpentan-1-ol and is used here as an illustrative example. chemeo.com
Conformational Analysis and Energetic Profiles of this compound
The flexible carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy at each step using computational methods.
Simulation of Reaction Pathways and Transition States for this compound Reactions
Computational chemistry allows for the detailed investigation of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov For this compound, potential reactions could involve the oxidation of the thiol group to form disulfides or other sulfur-containing species, or reactions of the hydroxyl group such as esterification or etherification.
By modeling the reaction pathway, researchers can gain a step-by-step understanding of how reactants are converted into products. nih.gov This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy and thus the reaction rate. Automated methods using accelerated molecular dynamics can be employed to map out complex reaction pathways on surfaces. nih.gov
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Mass Spectrometry (MS) fragmentation patterns. nih.govnih.gov These predictions are invaluable for identifying and characterizing molecules.
For this compound, DFT calculations could predict the 1H and 13C NMR spectra. The predicted chemical shifts would be influenced by the local electronic environment of each nucleus. For instance, the protons and carbons closest to the electron-withdrawing hydroxyl and thiol groups would be expected to have distinct chemical shifts. While experimental spectra for this compound are not provided, below are the experimental Kovats retention indices for a structurally similar compound, 3-sulfanyl-4-methylpentan-1-ol, which are used in gas chromatography. nih.gov
| Retention Index Type | Value |
| Standard non-polar | 1208 |
| Standard polar | 1818 |
This data is for 3-sulfanyl-4-methylpentan-1-ol and is used here as an illustrative example. nih.gov
Molecular Modeling of Interactions with Biological Macromolecules (e.g., enzymes, receptors)
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to study how small molecules like this compound might interact with biological targets. nih.govdtu.dk These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the small molecule and the protein's active site.
For example, the thiol group of this compound could potentially interact with metal ions or form covalent bonds with specific residues in an enzyme's active site. The hydroxyl group could act as a hydrogen bond donor or acceptor. Understanding these interactions is crucial for drug design and for elucidating the mechanisms of action of bioactive compounds. Quantum chemical modeling of enzyme active sites, often using a cluster model approach, can provide detailed insights into enzymatic reactions. researchgate.net
Advanced Analytical Methodologies for 4 Sulfanylpentan 1 Ol
Chromatographic Techniques for Separation and Detection of 4-Sulfanylpentan-1-ol
Chromatographic techniques are the cornerstone for the separation and detection of volatile and semi-volatile compounds like this compound from complex mixtures. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for its analysis. mdpi.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development and Optimization
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of this compound, especially in complex matrices like food and beverages. unimi.itresearchgate.net The development of a robust GC-MS/MS method involves careful optimization of several parameters to achieve the desired sensitivity and selectivity.
Method Development: A typical GC-MS/MS method begins with sample preparation, which often includes extraction and derivatization to improve the volatility and thermal stability of the thiol. unimi.it The choice of GC column is critical, with columns of varying polarity being used to achieve optimal separation from interfering compounds. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. longdom.org This involves selecting a specific precursor ion for this compound and then monitoring for one or more of its characteristic product ions. longdom.org
Optimization: Key parameters that require optimization include:
Injection Technique: Splitless injection is commonly used to maximize the transfer of the analyte onto the column, which is crucial for trace analysis. lcms.cz
GC Oven Temperature Program: A carefully controlled temperature ramp is essential to separate this compound from other volatile compounds in the sample. mdpi.com
Ion Source Parameters: Optimization of the ion source temperature and electron energy is necessary for efficient ionization of the derivatized analyte. chromatographyonline.com
Collision Energy: In MS/MS, the collision energy used for fragmentation of the precursor ion is optimized to maximize the signal of the product ions. researchgate.net
Proper tuning and calibration of the GC-MS system are fundamental to ensure accurate mass assignment and optimal instrument response across the desired mass range. chromatographyonline.com
Table 1: Exemplary GC-MS/MS Parameters for Thiol Analysis
| Parameter | Setting | Purpose |
| Injection Mode | Splitless | Maximizes analyte transfer for trace analysis. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte. |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | Provides good separation of polar compounds. |
| Oven Program | 40 °C (2 min), ramp to 240 °C at 10 °C/min, hold for 5 min | Separates analytes based on boiling points. |
| Ionization Mode | Electron Ionization (EI) | Creates characteristic fragmentation patterns for identification. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Increases selectivity and sensitivity by monitoring specific ion transitions. |
| Precursor Ion (m/z) | Dependent on derivatizing agent | Specific to the derivatized form of this compound. |
| Product Ions (m/z) | Dependent on derivatizing agent | Characteristic fragments of the precursor ion. |
| Collision Energy | Optimized for each transition | Maximizes the abundance of product ions. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a viable alternative to GC-MS/MS, particularly for less volatile derivatives of this compound or when analyzing matrices that are not amenable to GC analysis. mdpi.comlcms.cz The development and validation of an LC-MS/MS method are critical to ensure reliable and accurate quantification. nih.govnih.govresearchgate.net
Method Development: LC-MS/MS method development for this compound typically involves derivatization to enhance its chromatographic retention and ionization efficiency. ub.edu Reversed-phase chromatography is commonly employed, using a C18 column to separate the derivatized analyte from other sample components. The mobile phase usually consists of a gradient of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. ub.edunih.gov Electrospray ionization (ESI) is a frequently used ionization technique for this type of analysis. lcms.cz
Validation: A comprehensive validation process is essential to demonstrate the method's suitability for its intended purpose. nih.govnih.govkcl.ac.uk Key validation parameters include:
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. researchgate.net
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Selectivity and Matrix Effects: Ensuring that the method can differentiate the analyte from other compounds in the matrix and that the matrix does not interfere with the analyte's ionization. researchgate.netnih.gov
Stability: Assessing the stability of the analyte in the sample matrix under various storage conditions. nih.govkcl.ac.uk
Table 2: Typical LC-MS/MS Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 nih.gov |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) researchgate.net |
| Precision (Relative Standard Deviation, RSD) | ≤ 15% (≤ 20% at LOQ) nih.gov |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration nih.gov |
Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis
For exceptionally complex matrices where one-dimensional GC may not provide sufficient resolution, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. mdpi.com This technique is particularly valuable for the analysis of trace-level compounds like this compound in intricate samples such as wine or beer. mdpi.comresearchgate.net
In GCxGC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected in series. mdpi.com A modulator, positioned between the two columns, traps and then rapidly re-injects fractions of the effluent from the first column onto the second column. This results in a highly detailed two-dimensional chromatogram, providing superior separation of co-eluting compounds. mdpi.com
When coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS) or a sulfur chemiluminescence detector (SCD), GCxGC can provide unparalleled resolution and sensitivity for the analysis of sulfur compounds. researchgate.netacs.org However, it is important to note that even with the enhanced resolving power of GCxGC, derivatization may still be necessary to detect certain thiols due to high background noise in the matrix. researchgate.net
Derivatization Strategies for Enhanced Analytical Performance of this compound
The analysis of thiols like this compound is often complicated by their high reactivity and polarity. mdpi.com Derivatization is a chemical modification technique used to convert the thiol group into a less polar, more stable, and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity. mdpi.comnih.gov
Several derivatizing reagents have been employed for the analysis of thiols. For GC analysis, common reagents include:
Pentafluorobenzyl bromide (PFBBr): This reagent reacts with the thiol group to form a stable thioether derivative that is highly responsive to electron capture detection (ECD) and mass spectrometry. nih.gov
N-substituted maleimides: These reagents react selectively with thiols to form stable adducts suitable for GC and LC analysis. nih.gov
For LC analysis, derivatization aims to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection, or to improve ionization efficiency for MS detection. nih.gov Reagents such as 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen) have shown high selectivity for thiol groups, reacting rapidly to form stable derivatives. ub.eduacs.org
The choice of derivatization strategy depends on the analytical technique being used, the nature of the sample matrix, and the desired level of sensitivity. mdpi.comnih.gov
Application of Stable Isotope Dilution Assays (SIDA) for Absolute Quantification
Stable isotope dilution analysis (SIDA) is considered the gold standard for the accurate quantification of trace-level compounds in complex matrices. mdpi.comfrontiersin.org This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). nih.govnih.gov
In the SIDA workflow for this compound, a known amount of its isotopically labeled counterpart is added to the sample at the beginning of the analytical procedure. nih.govresearchgate.net The labeled standard behaves identically to the native analyte throughout extraction, derivatization, and chromatographic analysis, thus compensating for any analyte losses or matrix effects that may occur during sample preparation and analysis. nih.govfrontiersin.org
The quantification is based on the ratio of the signal from the native analyte to the signal from the labeled internal standard, as measured by mass spectrometry. nih.gov This approach provides highly accurate and precise results, as the ratio is independent of sample volume and recovery efficiency. nih.gov SIDA methods have been successfully developed and applied for the quantification of various volatile thiols, including those similar in structure to this compound, in a range of food and beverage products. mdpi.comacs.orgnih.gov
Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis
While chromatographic techniques are essential for separation and quantification, advanced spectroscopic methods are indispensable for the definitive structural elucidation and stereochemical analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the compound's connectivity. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the relationships between different atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol group and the S-H stretch of the thiol group, confirming the presence of these key functionalities.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This information is crucial for confirming the molecular formula of this compound and its derivatives.
The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry. For chiral molecules like this compound, which possesses a stereocenter at the carbon atom bearing the sulfanyl (B85325) group, NMR is instrumental in assigning the absolute configuration.
A common strategy involves the use of chiral derivatizing agents (CDAs). acs.org These agents react with the thiol group of this compound to form diastereomers. The resulting diastereomers exhibit distinct NMR spectra, particularly in their proton (¹H) and carbon-¹³ (¹³C) chemical shifts. By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, and by understanding the preferred conformations of the derivatives, it is possible to assign the absolute configuration of the original thiol. researchgate.net
For instance, chiral acids such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or newly developed aryl-tert-butoxyacetic acids can be used as CDAs. acs.org The analysis of the ¹H NMR spectra of the resulting thioesters would reveal different chemical shifts for the protons near the chiral center.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and should be considered as an estimation.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~3.6 | Triplet |
| H-2 | ~1.6 | Multiplet |
| H-3 | ~1.5 | Multiplet |
| H-4 | ~2.7 | Multiplet |
| H-5 | ~1.3 | Doublet |
| SH | 1.0 - 2.5 | Singlet (broad) |
| OH | Variable | Singlet (broad) |
Table 2: ¹³C NMR Spectral Data for a Related Compound: 3-Sulfanyl-4-methylpentan-1-ol nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 60.9 |
| C2 | 34.2 |
| C3 | 47.9 |
| C4 | 32.5 |
| C5 | 21.2 |
| C6 | 20.9 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy
In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H, C-H, S-H, and C-S bonds. udel.edu The O-H stretching vibration of the primary alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. masterorganicchemistry.com The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the pentyl chain would be observed in the 2850-3000 cm⁻¹ region. libretexts.org
The S-H stretching vibration is a key indicator of the thiol group and typically appears as a weak to medium, sharp band in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region, between 600-800 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is particularly useful for detecting non-polar bonds with high polarizability, such as the S-H and C-S bonds. rsc.org The S-H stretching vibration gives a distinct signal in the Raman spectrum. Furthermore, the C-S stretching region in Raman spectra can provide detailed information about the conformation of the molecule. royalholloway.ac.uk Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal from thiols, as they tend to adsorb onto metal surfaces like gold and silver. spiedigitallibrary.org
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | 3200-3600 | Strong, Broad (IR) |
| C-H (Alkane) | Stretching | 2850-3000 | 2850-3000 | Strong |
| S-H (Thiol) | Stretching | 2550-2600 | 2550-2600 | Weak-Medium, Sharp |
| C-O (Alcohol) | Stretching | 1050-1260 | Weak | Strong |
| C-S (Thiol) | Stretching | 600-800 | 600-800 | Weak |
Mass Spectrometry (MS) Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. youtube.comyoutube.com
For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. However, for alcohols, the molecular ion peak is often weak or absent. libretexts.org The fragmentation pattern is key to elucidating the structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org
The presence of a sulfur atom introduces characteristic fragmentation patterns. Alpha-cleavage adjacent to the sulfur atom is also a common pathway. csbsju.edu The presence of sulfur can also be identified by the isotopic pattern, as sulfur has a significant isotope, ³⁴S, which gives rise to an M+2 peak with an abundance of about 4.2% relative to the M⁺ peak containing ³²S.
While a specific mass spectrum for this compound is not widely published, data for related compounds like 4-mercapto-4-methylpentan-2-one can provide clues to expected fragmentation. nih.gov
Table 4: Expected Mass Spectrometry Fragments for this compound This table is based on general fragmentation rules for alcohols and thiols.
| m/z | Proposed Fragment | Fragmentation Pathway |
| [M-18]⁺ | [C₅H₁₀S]⁺ | Loss of H₂O |
| [M-33]⁺ | [C₅H₁₁O]⁺ | Loss of •SH |
| [M-47]⁺ | [C₄H₉O]⁺ | Loss of •CH₂SH |
| 75 | [CH₃CH(SH)CH₂]⁺ | Alpha-cleavage at C3-C4 bond |
| 59 | [CH(SH)CH₃]⁺ | Alpha-cleavage at C4-C5 bond |
| 47 | [CH₂SH]⁺ | Cleavage of C3-C4 bond |
| 31 | [CH₂OH]⁺ | Alpha-cleavage at C1-C2 bond |
Electrochemical Sensors and Biosensors for Targeted Detection of this compound
Electrochemical sensors and biosensors offer highly sensitive and selective methods for the detection of specific analytes, including thiol-containing compounds like this compound. nih.gov These devices are often portable, cost-effective, and suitable for real-time analysis. mdpi.com
Electrochemical Sensors
Electrochemical sensors for thiols typically work by monitoring the oxidation of the sulfhydryl group at an electrode surface. The electrode can be modified with various materials to enhance sensitivity and selectivity. For example, electrodes modified with metal nanoparticles (e.g., gold, copper), conducting polymers, or specific catalysts can facilitate the electron transfer process and lower the oxidation potential, which helps to reduce interferences from other electroactive species. nih.govresearchgate.net
Biosensors
Biosensors utilize a biological recognition element, such as an enzyme or an antibody, coupled to a transducer to detect the target analyte. For thiol detection, enzymes like tyrosinase or peroxidases can be used. Another approach involves the use of gold nanoparticles functionalized with specific probes. The strong affinity of the thiol group for gold surfaces can be exploited to design colorimetric or electrochemical biosensors. nih.gov For instance, the aggregation of gold nanoparticles upon interaction with a thiol can lead to a color change that can be visually detected or measured with a spectrophotometer.
Fluorescent biosensors have also been developed for the detection of thiols. pnas.orgmdpi.comrsc.org These sensors often rely on a reaction between the thiol and a fluorophore, leading to a change in the fluorescence signal.
Table 5: Comparison of Sensor Technologies for Thiol Detection
| Sensor Type | Principle of Operation | Advantages | Typical Detection Limits |
| Electrochemical Sensor | Oxidation of the thiol group at a modified electrode. | High sensitivity, rapid response, low cost, portability. | Nanomolar (nM) to micromolar (µM) range. nih.gov |
| Gold Nanoparticle Biosensor | Thiol-induced aggregation or stabilization of AuNPs. | Simple, visual detection, high sensitivity. | Picomolar (pM) to nanomolar (nM) range. |
| Enzyme-Based Biosensor | Catalytic reaction involving the thiol group. | High selectivity. | Micromolar (µM) range. |
| Fluorescent Biosensor | Reaction with a fluorophore causing a change in fluorescence. | High sensitivity, suitable for imaging. | Nanomolar (nM) range. mdpi.com |
Biochemical and Environmental Transformations of 4 Sulfanylpentan 1 Ol
Natural Occurrence and Distribution in Non-Human Biological Systems
Presence in Plants and Microorganisms
While the free form of 4-sulfanylpentan-1-ol has been noted in hops (Humulus lupulus L.), its existence is more prominently documented in the form of non-volatile precursors. nih.govresearchgate.net These precursors are S-conjugates, specifically S-3-(1-hydroxylpentyl)cysteine (Cys-4-sulfanylpentan-1-ol) and S-3-(1-hydroxylpentyl)glutathione (GSH-4-sulfanylpentan-1-ol). nih.govresearchgate.net Both of these conjugated forms have been identified and quantified in various hop varieties. nih.gov
Research has shown that the glutathione (B108866) conjugate of a related thiol, 3-sulfanylhexan-1-ol, can be found in green malt, although it is not detected after the kilning process. researchgate.net This suggests that the initial stages of plant processing can influence the presence of these thiol precursors. In a study comparing conventional and organic cultivation, the concentration of glutathionylated precursors of 3-sulfanylhexan-1-ol in Gros Manseng grapes showed significant variation, while remaining stable in Colombard grapes. researchgate.net This indicates that agricultural practices may play a role in the biosynthesis of these compounds in certain plants.
The distribution and concentration of these precursors can vary significantly among different plant varieties. For instance, a study of six hop varieties, including Saaz, Amarillo, Citra, Hallertau Blanc, Nelson Sauvin, and Polaris, found that the glutathione conjugate of 3-sulfanylpentan-1-ol was present in all of them. nih.gov Citra hops, in particular, showed the highest concentration of this precursor. nih.gov
Table 1: Concentration of this compound Precursors in Different Hop Varieties
Role in Microbial Metabolism and Biotransformation Pathways
Microorganisms, particularly yeast, are central to the transformation of the non-volatile S-conjugate precursors of this compound into its free, volatile form. This biotransformation is a key step in the development of aroma profiles in fermented beverages like wine and beer. researchgate.netbio-conferences.org The process involves the uptake of these precursors from the surrounding medium, such as grape must or wort, and subsequent cleavage of the conjugate to release the free thiol. researchgate.net
Biotransformation is a broader metabolic process, primarily occurring in the liver in mammals, but also carried out by microorganisms. It involves a series of enzymatic reactions that modify the chemical structure of substances. nih.gov These pathways are generally categorized into Phase I, which introduces polar groups, and Phase II, which involves conjugation to increase water solubility for excretion. nih.govnih.gov In the context of this compound, the microbial action is essentially a reversal of a conjugation process.
The efficiency of this release can be influenced by various factors, including the specific microbial strain and environmental conditions. researchgate.netmdpi.com For example, the level of assimilable nitrogen can impact the release of related thiols in beer, with high levels potentially inhibiting their formation. bio-conferences.org Interactions between different yeast species in a mixed fermentation can also modulate the final aroma profile, creating a complexity that cannot be replicated by blending wines from single-strain fermentations. researchgate.net
Biosynthesis and Precursor Metabolism of this compound
Enzymatic Pathways for Release from S-Conjugates (e.g., cysteine and glutathione conjugates)
The liberation of free this compound from its S-cysteine and S-glutathione conjugates is an enzymatic process catalyzed by microbial β-lyases. mdpi.comnih.gov These enzymes are capable of cleaving the carbon-sulfur bond in the precursor molecule. mdpi.com In the context of winemaking and brewing, yeasts such as Saccharomyces cerevisiae possess these enzymes, enabling them to release volatile thiols during fermentation. researchgate.netacs.org
The pathway for the release from the glutathione conjugate (GSH-4-sulfanylpentan-1-ol) is thought to be a two-step process. First, the glutamyl and glycinyl residues are sequentially removed from the glutathione moiety, leaving the cysteine conjugate (Cys-4-sulfanylpentan-1-ol). Subsequently, a β-lyase acts on the cysteine conjugate to release the free thiol.
Research has focused on enhancing this enzymatic release. For instance, the overexpression of genes encoding for β-lyase activity, such as the tnaA gene from Escherichia coli integrated into yeast, has been shown to increase the formation of volatile thiols. nih.govacs.org Similarly, studies have investigated the β-lyase activity of various yeasts and bacteria to identify strains with higher conversion efficiencies. mdpi.com
Contributions of Yeast and Bacteria to Thiol Formation and Transformation
Both yeast and bacteria play a significant role in the formation and transformation of thiols like this compound. Saccharomyces cerevisiae is a key player in the release of these compounds during the fermentation of beverages. researchgate.netacs.org However, the efficiency of this release can be relatively low. mdpi.com Different strains of S. cerevisiae exhibit varying abilities to release thiols, and the choice of yeast strain can significantly impact the final concentration of these aroma compounds. researchgate.net
Non-Saccharomyces yeasts and various bacteria also contribute to this process. Some non-Saccharomyces yeasts, when used in sequential or co-fermentation, can enhance the concentration of polyfunctional thiols. researchgate.net Bacteria, such as certain lactic acid bacteria, have also been studied for their ability to release thiols from their precursors. mdpi.com A study comparing the β-lyase activity of different microorganisms found that extracts from the bacterium Shewanella putrefaciens showed high activity at a neutral pH. mdpi.com
The genetic makeup of the microorganism is crucial. For example, the IRC7 gene in yeast encodes a β-lyase that is responsible for the production of the related varietal thiol, 4-mercapto-4-methylpentan-2-one. bio-conferences.org Genetic engineering approaches, such as overexpressing specific genes, have been employed to create yeast strains with enhanced capabilities for releasing and even esterifying volatile thiols. nih.govacs.org
Table 2: Microbial Strains and their Role in Thiol Transformation
Environmental Fate and Degradation of this compound
The environmental fate of a chemical compound describes its transport and transformation in the environment. epa.gov Key processes influencing this include abiotic degradation (hydrolysis and photolysis), biotic degradation (aerobic and anaerobic), sorption, and bioconcentration. epa.gov For volatile organic compounds, atmospheric degradation is also a significant pathway. researchgate.net
Limited specific information is available on the environmental fate and degradation of this compound. However, general principles of environmental chemistry can be applied. As a volatile compound, it is likely to be present in the atmosphere, where it can be degraded by photo-oxidants such as hydroxyl (OH) radicals. researchgate.net The calculated tropospheric lifetime of a related compound, 4-hydroxy-4-methyl-2-pentanone, suggests it may contribute to photochemical pollution on a local or regional scale. researchgate.net
In aquatic environments, biotic and abiotic degradation processes would be important. The rate of degradation can be influenced by soil and water characteristics such as organic carbon content, pH, and the presence of microbial populations capable of metabolizing the compound. nih.gov For instance, the degradation of some pesticides is slower in soils with higher organic carbon content due to increased sorption, which limits their availability for microbial breakdown. nih.gov Conversely, rapid degradation can occur for compounds with lower sorption capacity. nih.gov
The transfer of similar compounds from terrestrial to aquatic environments can occur through runoff, both in their original form and as precursors. vliz.be Once in the aquatic environment, they can be subject to further transformation or enter the atmosphere through evaporation. vliz.be
Table 3: Chemical Compounds Mentioned
Microbial Degradation Mechanisms in Aquatic and Terrestrial Environments
Currently, there is a significant lack of specific research on the microbial degradation of this compound in either aquatic or terrestrial environments. Scientific literature readily available does not detail the specific microorganisms or enzymatic pathways involved in its breakdown.
However, based on the general principles of microbial metabolism of organosulfur compounds and alcohols, a number of degradation pathways can be hypothesized. Microorganisms are known to be crucial in the cycling of sulfur-containing compounds in both aerobic and anaerobic environments. nih.govnih.gov The degradation process for a compound like this compound would likely involve two main points of enzymatic attack: the thiol (-SH) group and the primary alcohol (-OH) group.
In aerobic environments, microorganisms would likely oxidize the thiol group. This can proceed through several steps, potentially forming a sulfenic acid (R-SOH), then a sulfinic acid (R-SO₂H), and finally a sulfonic acid (R-SO₃H). ebsco.com These transformations are common for thiol compounds. ebsco.com Concurrently or subsequently, the primary alcohol group could be oxidized to an aldehyde and then to a carboxylic acid. These more oxidized and water-soluble products would then be more readily assimilated into central microbial metabolism, such as the citric acid cycle.
Under anaerobic conditions, the degradation pathways are less clear but could involve different microbial consortia. Some anaerobic bacteria are known to metabolize organosulfur compounds, although high concentrations can sometimes be inhibitory to microbial activity. oup.com The degradation of the carbon skeleton would likely proceed through fermentation or anaerobic respiration, depending on the available electron acceptors.
It is important to note that the presence of other organic compounds and environmental factors such as pH, temperature, and the availability of nutrients would significantly influence which microbial communities become active and the resulting degradation rates. For instance, studies on other sulfur-containing organic molecules have shown that the composition of the medium and nutrient limitations can dramatically affect the efficiency of biodegradation by microbial consortia. nih.gov
Environmental Distribution and Persistence Studies
There are no specific studies on the environmental distribution or persistence of this compound in soil, water, or air. Its potential distribution and persistence can only be inferred from its chemical properties and the general behavior of similar compounds.
The presence of both a polar alcohol group and a thiol group suggests that this compound would have some degree of water solubility. This would make it potentially mobile in aquatic systems and in the porewater of soils. Its volatility is expected to be relatively low due to the hydroxyl group, limiting its distribution into the atmosphere.
The persistence of this compound in the environment would be determined by the rates of the microbial and abiotic degradation processes discussed above. Given that both the thiol and alcohol functional groups are susceptible to microbial attack and the thiol group is prone to oxidation and indirect photolysis, it is likely that this compound would not be highly persistent in environments with active microbial populations and exposure to sunlight. However, in anaerobic, dark, or sterile environments, its persistence could be significantly longer. The lack of empirical data means that its actual environmental half-life remains unknown.
Applications of 4 Sulfanylpentan 1 Ol As a Chemical Synthon and in Materials Science
Utilization as a Building Block in Organic Synthesis
While direct applications of 4-sulfanylpentan-1-ol as a building block are not extensively reported in scientific literature, its fundamental structure provides a blueprint for creating bifunctional molecules. In principle, the thiol and alcohol groups can be selectively reacted to introduce different functionalities, making it a potential precursor for more complex synthons. The thiol end allows for nucleophilic substitution or addition reactions, while the alcohol end can undergo esterification, etherification, or oxidation. This dual reactivity is exploited more explicitly in its derivatives.
Derivatization for Specialty Chemicals and Fine Chemicals Production
The true value in this chemical family is seen in its derivatives, which are synthesized for high-value applications, particularly in polymer science. The production of specialty chemicals often involves modifying the basic this compound structure to create highly functionalized molecules.
A prime example is the synthesis of specialized chain transfer agents for polymerization processes. For instance, compounds like 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (a carboxylic acid derivative) and 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanol (CDP) are crucial specialty chemicals in the field of controlled polymerization. researchgate.netnih.gov These molecules are not typically used as end-products themselves but as critical additives that enable the production of advanced polymers with precise architectures. Their synthesis represents a key step in the value chain of fine and specialty chemicals.
Role of this compound Derivatives in Polymer Chemistry
The most significant and well-documented applications for derivatives of this compound are found in polymer chemistry, where they serve as highly effective control agents and functional building blocks.
Derivatives of the pentanol (B124592)/pentanoic acid structure are instrumental as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions. nih.gov
The compound 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanol (CDP) , a derivative of this compound, is a highly effective RAFT agent. The trithiocarbonate (B1256668) group (-S-C(=S)-S-) is the key functional moiety that mediates the polymerization process, while the cyano group helps to stabilize the radical intermediates. researchgate.net
A key innovation is the use of such hydroxyl-functionalized RAFT agents as dual initiators. The terminal hydroxyl group of CDP can initiate Ring-Opening Polymerization (ROP) of cyclic monomers like lactones and carbonates, while the RAFT portion controls the radical polymerization of vinyl monomers. This dual functionality allows for the one-step synthesis of complex block copolymers, which combine different polymer types (e.g., polyesters and polyacrylates) in a single chain. researchgate.net This approach simplifies the production of advanced materials for applications such as drug delivery and nanomedicine. researchgate.net
| RAFT Agent Derivative | CAS Number | Key Features | Application in Polymerization |
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | 870196-80-8 | Trithiocarbonate RAFT group; terminal carboxylic acid. | Suited for polymerization of methacrylates, styrenes, and acrylates. fujifilm.com |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanol (CDP) | Not available | Trithiocarbonate RAFT group; terminal hydroxyl group. | Acts as a dual initiator for simultaneous RAFT and Ring-Opening Polymerization (ROP). researchgate.net |
This table showcases key RAFT agents derived from the functionalized pentanol/pentanoic acid scaffold.
By acting as a CTA, a derivative like CDP becomes incorporated into the polymer chain. The terminal hydroxyl group from the original pentanol structure remains at the beginning of the polymer chain. This allows the resulting polymer to be further functionalized or used as a "macro-initiator" for growing a second, different polymer block. researchgate.net This method is a cornerstone for creating well-defined functional polymers and block copolymers with complex architectures, such as star polymers or miktoarm (asymmetrical star) polymers. researchgate.netcmu.edu The ability to introduce a hydroxyl group at a specific point in the polymer backbone is critical for applications requiring surface modification, conjugation with biological molecules, or the creation of amphiphilic structures. caltech.edu
Potential in Advanced Materials Development
The dual functionality inherent in the this compound structure makes it, and its derivatives, suitable for modern materials development techniques, even if its direct use is not yet commonplace.
Thiol-ene Click Chemistry: This highly efficient and robust reaction involves the radical-mediated addition of a thiol (-SH) to an alkene (C=C). nih.govresearchgate.net A molecule like this compound possesses the necessary thiol group for this reaction. It could be used to functionalize surfaces or molecules that contain alkene groups. For example, it could be grafted onto a polymer backbone containing pendant vinyl groups, thereby introducing hydroxyl groups along the chain. This "click" reaction is valued for its high yield, lack of byproducts, and compatibility with a wide range of functional groups. nih.govrsc.org
Emerging Research Directions and Future Challenges for 4 Sulfanylpentan 1 Ol Research
Development of Novel Chemo-Enzymatic Synthetic Routes
The synthesis of specific enantiomers of chiral thiols like 4-sulfanylpentan-1-ol is a considerable challenge. Chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, are emerging as a powerful strategy. These approaches offer the potential for creating highly pure stereoisomers, which are crucial for applications in pharmaceuticals and other specialized fields.
Researchers are exploring the use of enzymes to introduce the thiol group stereoselectively or to resolve racemic mixtures of this compound. This can lead to more efficient and environmentally friendly synthetic processes compared to traditional chemical methods. The development of these hybrid synthetic routes is a key area of ongoing research. nih.gov
Comprehensive Mechanistic Understanding of Complex Reactivity Profiles
A thorough understanding of the reaction mechanisms of this compound is essential for controlling its chemical behavior and harnessing its reactivity. The thiol group is highly reactive and can participate in a variety of chemical transformations, including oxidation, alkylation, and addition reactions. The presence of a hydroxyl group in the same molecule adds another layer of complexity to its reactivity profile.
Future research will likely focus on detailed kinetic and mechanistic studies of its reactions under different conditions. This knowledge is critical for optimizing its use in various applications and for predicting its stability and degradation pathways in different environments.
Integration of Multi-Omics Approaches in Biological Transformation Studies
Understanding how this compound is metabolized and transformed by living organisms is a significant area of investigation. Multi-omics approaches, which include genomics, proteomics, transcriptomics, and metabolomics, are being increasingly employed to gain a holistic view of these biological processes.
By integrating data from these different "omics" levels, scientists can identify the specific genes, proteins, and metabolic pathways involved in the biotransformation of this compound. This comprehensive understanding is vital for assessing its biological activity and potential environmental impact.
Advanced Predictive Modeling for Reactivity, Synthesis, and Environmental Behavior
Computational modeling is becoming an indispensable tool in chemical research. Advanced predictive models can be used to forecast the reactivity, synthetic accessibility, and environmental fate of this compound. nih.gov These models can simulate its behavior under various conditions, helping to guide experimental work and reduce the need for extensive laboratory testing. nih.gov
For instance, Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of this compound based on its molecular structure. Similarly, models can be developed to predict its degradation pathways in the environment, which is crucial for assessing its long-term ecological impact. The development and refinement of these predictive tools represent a significant challenge and opportunity in the field. nih.gov
Exploration of Unconventional Catalytic and Materials Science Applications
While the traditional applications of thiols are well-established, researchers are now exploring unconventional uses for this compound in catalysis and materials science. The unique combination of a thiol and a hydroxyl group within the same molecule makes it an interesting candidate for the development of novel catalysts and functional materials.
For example, it could be used as a ligand for metal catalysts, influencing their activity and selectivity. In materials science, it could be incorporated into polymers or self-assembled monolayers to create materials with specific surface properties or functionalities. The exploration of these new frontiers could unlock a range of innovative applications for this versatile compound.
Q & A
Basic: What are the recommended methods for synthesizing 4-sulfanylpentan-1-ol in a laboratory setting?
Methodological Answer:
Laboratory synthesis typically involves thiol-ene reactions or nucleophilic substitution. For example:
- Thiol addition to pentenol : React 1-penten-4-ol with hydrogen sulfide under acidic catalysis to introduce the sulfanyl group .
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Ensure purity verification via GC-MS or NMR .
- Critical Note : Follow Beilstein guidelines for reporting synthesis details, including reagent stoichiometry, reaction time, and characterization data to ensure reproducibility .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., –SH at δ 1.5–2.0 ppm; –OH at δ 1.0–5.0 ppm). Compare with reference spectra of analogous sulfanyl alcohols .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₂OS at m/z 120.07) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect O–H (~3200–3600 cm⁻¹) and S–H (~2550–2600 cm⁻¹) stretches. Cross-validate with computational simulations (e.g., DFT) .
Advanced: How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?
Methodological Answer:
- Contradiction Analysis : If unexpected peaks arise, check for:
- Collaborative Validation : Cross-check data with independent labs and reference computational models (e.g., ACD/Labs or MNova) .
Advanced: What experimental strategies can minimize oxidation of the sulfanyl group during storage and handling of this compound?
Methodological Answer:
- Inert Atmosphere : Store under nitrogen/argon in amber vials to prevent radical-mediated oxidation .
- Antioxidant Additives : Add 0.1% BHT (butylated hydroxytoluene) or ascorbic acid to inhibit peroxide formation .
- Low-Temperature Storage : Keep at –20°C; pre-cool solvents before use to reduce thermal degradation .
- Periodic Purity Checks : Monitor via LC-MS or iodometric titration for thiol content .
Advanced: How does the sulfanyl group influence the hydrogen bonding network and solvent interactions of this compound compared to non-sulfurated alcohols?
Methodological Answer:
- Hydrogen Bonding : The –SH group forms weaker H-bonds than –OH but participates in thiol-mediated hydrophobic interactions. Use solvent polarity studies (e.g., Kamlet-Taft parameters) to compare solubility in polar vs. nonpolar solvents .
- Molecular Dynamics (MD) Simulations : Model solvation shells in water/DMSO mixtures to quantify H-bond lifetimes and coordination numbers .
- Experimental Validation : Measure dielectric constants and compare with analogs like 4-methylpentan-1-ol .
Advanced: What computational chemistry approaches are suitable for modeling the reaction pathways of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize transition states for SN2 mechanisms (e.g., B3LYP/6-31G* basis set). Calculate activation energies and compare with experimental kinetics .
- Molecular Orbital Analysis : Use NBO (Natural Bond Orbital) to evaluate orbital interactions during bond cleavage/formation .
- Solvent Effects : Apply COSMO-RS to simulate solvation effects on reaction rates in aprotic solvents .
Advanced: How can researchers design stability-indicating assays for this compound under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor degradation products via HPLC-DAD .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- pH-Rate Profile : Construct a profile to identify pH-sensitive degradation pathways (e.g., thiol-disulfide exchange in basic media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
